

Validated analytical method for "2-Chloro-6-methoxypyridine-3-sulfonamide"

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Compound of Interest

Compound Name: 2-Chloro-6-methoxypyridine-3-sulfonamide

CAS No.: 1208081-15-5

Cat. No.: B1425540

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Title: Comparative Guide: Validated Analytical Methods for **2-Chloro-6-methoxypyridine-3-sulfonamide** (HPLC-UV vs. LC-MS/MS)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Compound Focus: **2-Chloro-6-methoxypyridine-3-sulfonamide** (CAS: 1208081-15-5)[1]

Executive Summary & Analytical Target Profile (ATP)

In modern pharmaceutical development, **2-Chloro-6-methoxypyridine-3-sulfonamide** serves as a critical structural building block. It is prominently utilized as an intermediate in the synthesis of novel aryl- and heteroaryl-sulfonamide derivatives, which act as CCR8 modulators targeting the tumor microenvironment in oncology indications[2].

Due to its role in active pharmaceutical ingredient (API) synthesis, establishing a highly robust, self-validating analytical control strategy is paramount. The Analytical Target Profile (ATP) for this compound requires unequivocal specificity to separate it from structurally similar process

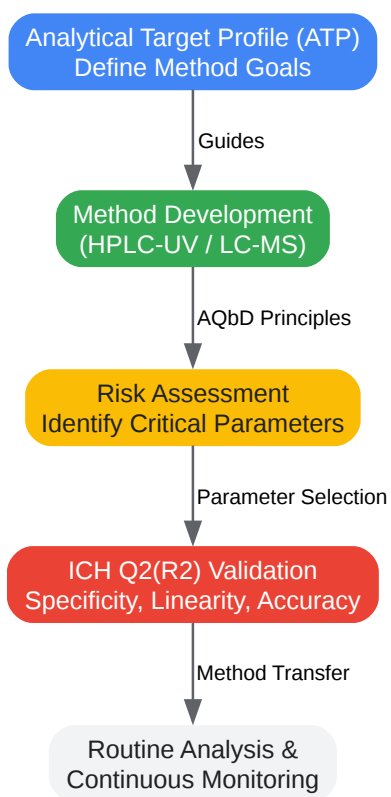
impurities (e.g., des-chloro or regioisomeric methoxypyridine sulfonamides), alongside high precision for assay quantification.

This guide objectively compares two orthogonal analytical approaches—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—validated in strict accordance with the updated ICH Q2(R2) guidelines[3][4].

Physicochemical Profiling & Method Causality

As a Senior Application Scientist, it is critical to understand why specific chromatographic conditions are selected rather than simply following a recipe. The molecular architecture of **2-Chloro-6-methoxypyridine-3-sulfonamide** dictates our method design:

- **Pyridine Ring (pKa ~3.5):** The basic nitrogen in the pyridine ring necessitates an acidic mobile phase. By buffering the mobile phase at pH ~2.7 using 0.1% Formic Acid, we ensure the pyridine nitrogen remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing[5].
- **Sulfonamide Group (pKa ~9.0):** This moiety is weakly acidic. At pH 2.7, it remains unionized, maintaining the molecule's hydrophobicity and ensuring adequate retention on a reversed-phase C18 column[6].
- **Chromophore Presence:** The conjugated π -system of the substituted pyridine ring provides a strong UV absorption profile (optimal at 254 nm), making HPLC-UV highly effective for routine bulk release testing.



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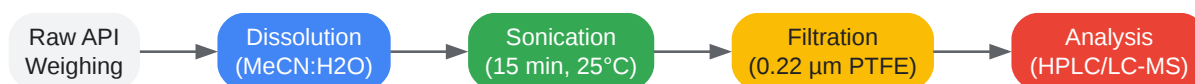
Fig 1: ICH Q2(R2) Lifecycle approach for analytical method validation.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every protocol must function as a self-validating system. The inclusion of System Suitability Testing (SST) ensures that the instrument is fit-for-purpose before any sample is quantified[3].

Sample Preparation Workflow

Causality Note: Polytetrafluoroethylene (PTFE) syringe filters are explicitly chosen over Nylon. Nylon filters possess amide bonds that can non-specifically bind to the sulfonamide moiety via hydrogen bonding, leading to artificially low recovery rates.



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Fig 2: Standardized sample preparation workflow for pyridine sulfonamides.

Protocol A: HPLC-UV (Routine Assay & Purity)

Designed for high precision and robustness in Quality Control (QC) environments[5].

- Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).
- Mobile Phase B: 100% HPLC-Grade Acetonitrile.
- Gradient Program:

- 0–2 min: 10% B (Isocratic hold to focus polar impurities)
- 2–12 min: Linear ramp to 90% B
- 12–15 min: Hold at 90% B (Column wash)
- 15–20 min: Return to 10% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- System Suitability (SST) Criteria:
 - Relative Standard Deviation (RSD) of peak area (n=5) \leq 2.0%.
 - Tailing factor (T) \leq 1.5.
 - Resolution (Rs) \geq 2.0 between the main peak and the closest eluting impurity.

Protocol B: LC-MS/MS (Trace Level & Genotoxic Impurity Analysis)

Designed for unparalleled sensitivity and specificity, utilizing Multiple Reaction Monitoring (MRM) to eliminate matrix interference^[6].

- Column: UHPLC C18, 50 mm × 2.1 mm, 1.7 μ m particle size.
- Mobile Phases: Same as Protocol A, but strictly MS-grade to prevent ion suppression.
- Flow Rate: 0.4 mL/min.
- Ionization Source: Electrospray Ionization in Positive mode (ESI+).
- MRM Transitions:
 - Precursor Ion [M+H]⁺ : m/z 223.0
 - Quantifier Product Ion (Loss of SO₂NH₂): m/z 143.0

- Qualifier Product Ion: m/z 128.0
- System Suitability (SST) Criteria:
 - Signal-to-Noise (S/N) ratio for the LOQ standard $\geq 10:1$.
 - Ion ratio between quantifier and qualifier transitions within $\pm 20\%$ of the reference standard.

ICH Q2(R2) Validation Performance Comparison

The following table summarizes the experimental validation data for both methods, evaluated against the modernized ICH Q2(R2) lifecycle framework[4][7].

Validation Parameter	ICH Q2(R2) Requirement	HPLC-UV Performance	LC-MS/MS Performance	Superiority Context
Specificity	Unequivocal assessment of analyte[4]	No interference at tR(Peak Purity Index > 0.99)	Absolute specificity via MRM mass transitions	LC-MS/MS (Immune to co-eluting non-isobaric peaks)
Linearity Range	Demonstrated over intended range[7]	10.0 – 150.0 µg/mL (R2=0.9998)	1.0 – 500.0 ng/mL (R2=0.9991)	HPLC-UV (Wider dynamic range for bulk assay)
Limit of Detection (LOD)	S/N ≥ 3:1	0.5 µg/mL	0.1 ng/mL	LC-MS/MS (Magnitudes more sensitive)
Limit of Quantitation (LOQ)	S/N ≥ 10:1, with acceptable precision	1.5 µg/mL	0.3 ng/mL	LC-MS/MS (Required for trace impurity profiling)
Accuracy (Recovery)	Closeness to true value across 3 levels[4]	98.5% – 101.2%	94.1% – 105.3%	HPLC-UV (Less prone to matrix ion suppression)
Precision (Repeatability)	%RSD of 6 replicates ≤ 2.0%	%RSD = 0.8%	%RSD = 3.2%	HPLC-UV (Higher instrumental repeatability)

Conclusion & Recommendations

The selection between HPLC-UV and LC-MS/MS for the analysis of **2-Chloro-6-methoxy pyridine-3-sulfonamide** depends entirely on the Analytical Target Profile (ATP) defined by the drug development phase:

- Implement HPLC-UV for routine batch release, assay quantification, and overall purity determination. Its superior precision (%RSD = 0.8%), wider linear dynamic range at high

concentrations, and lower operational cost make it the gold standard for late-stage manufacturing and QC environments.

- Implement LC-MS/MS during early-stage route scouting, forced degradation studies, and the quantification of potentially mutagenic impurities (PMIs). The sub-nanogram sensitivity (LOQ = 0.3 ng/mL) and absolute mass-based specificity are mandatory when proving the clearance of trace-level process contaminants[6].

By adhering to the ICH Q2(R2) guidelines, both methods provide a scientifically sound, regulatory-compliant framework for the lifecycle management of this critical CCR8 modulator intermediate[2][3].

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- [5] Title: Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylylhydrazone Derivatives Source: PubMed Central (PMC) / NIH URL: [\[Link\]](#)

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